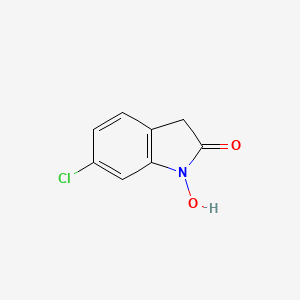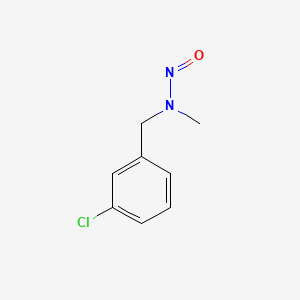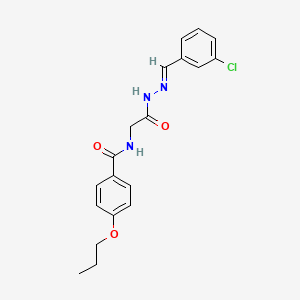![molecular formula C16H14N2OS2 B12009059 Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]- CAS No. 76383-08-9](/img/structure/B12009059.png)
Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]- is a complex organic compound known for its unique chemical structure and properties. This compound features a phenol group substituted with an imino-methyl linkage to a benzothiazole ring, which is further substituted with an ethylthio group. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with an aldehyde to form an imine intermediate. This intermediate is then reacted with an ethylthio-substituted phenol under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Industrial methods also focus on optimizing the reaction efficiency and minimizing by-products to ensure cost-effectiveness and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenol ring, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It is employed in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism by which Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The ethylthio and benzothiazole moieties contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2-[(ethylthio)methyl]-: This compound shares the ethylthio substitution but lacks the benzothiazole ring, resulting in different chemical and biological properties.
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole have similar core structures but differ in their substituents, affecting their reactivity and applications.
Uniqueness
Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]- stands out due to its combined phenol, imine, and benzothiazole functionalities. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse research and industrial applications.
Eigenschaften
CAS-Nummer |
76383-08-9 |
|---|---|
Molekularformel |
C16H14N2OS2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
2-[(2-ethylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol |
InChI |
InChI=1S/C16H14N2OS2/c1-2-20-16-18-13-8-7-12(9-15(13)21-16)17-10-11-5-3-4-6-14(11)19/h3-10,19H,2H2,1H3 |
InChI-Schlüssel |
PQGONUADXMGPFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NC2=C(S1)C=C(C=C2)N=CC3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-{(E)-[({4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B12008988.png)
![ethyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12008990.png)

![2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B12009001.png)
![N-methyl-2-[methyl(phenyl)sulfamoyl]-N-phenylacetamide](/img/structure/B12009031.png)



![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12009061.png)


![Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12009080.png)
![(5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009083.png)
